molecular formula C14H21ClN2O2 B10784973 2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine CAS No. 913691-75-5

2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine

Cat. No.: B10784973
CAS No.: 913691-75-5
M. Wt: 284.78 g/mol
InChI Key: XXPVSQRPGBUFKM-UHFFFAOYSA-N
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Description

2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine is a complex organic compound characterized by the presence of a chlorophenyl group, a methoxypentylidene moiety, and an aminooxyethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine typically involves the condensation of 4-chlorobenzaldehyde with 5-methoxypentan-2-one, followed by the reaction with hydroxylamine to form the oxime. The final step involves the reaction of the oxime with ethylenediamine under controlled conditions to yield the desired compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
  • (2-amino-5-chlorophenyl)(4-fluorophenyl)methanone
  • (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)

Uniqueness

2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine is unique due to its specific structural features, such as the combination of a chlorophenyl group and a methoxypentylidene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

913691-75-5

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine

InChI

InChI=1S/C14H21ClN2O2/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12/h5-8H,2-4,9-11,16H2,1H3

InChI Key

XXPVSQRPGBUFKM-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl

Origin of Product

United States

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